molecular formula C17H16BrN3O2 B1671035 EBE-A22 CAS No. 229476-53-3

EBE-A22

Cat. No.: B1671035
CAS No.: 229476-53-3
M. Wt: 374.2 g/mol
InChI Key: IPWGDOZPSOZFOD-UHFFFAOYSA-N
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Description

EBE-A22 is a derivative of PD 153035. this compound, has no effect on EGF-R TK but maintains a high cytotoxic profile. this compound binds to DNA and behave as typical intercalating agents. This compound unwinds supercoiled plasmid, stabilizes duplex DNA against heat denaturation, and produces negative CD and ELD signals, as expected for an intercalating agent. This compound, but not PD153035, interacts preferentially with GC-rich sequences and discriminates against homooligomeric runs of A and T which are often cut more readily by the enzyme in the presence of the drug compared to the control.

Biological Activity

EBE-A22 is a compound derived from PD 153035, primarily recognized for its biological activity in cancer research. This article delves into the various aspects of this compound's biological activity, including its mechanism of action, interactions with DNA, cytotoxic effects on tumor cell lines, and relevant case studies.

Overview of this compound

  • Chemical Identity : this compound is an N-methyl derivative of PD 153035.
  • CAS Number : 229476-53-3.
  • Solubility : Soluble in DMSO at concentrations ≥375 mg/mL.

This compound exhibits a unique mechanism of action that differentiates it from its parent compound, PD 153035:

  • Target Interaction : While PD 153035 inhibits the phosphorylation of ErbB-1 (EGF receptor), this compound does not affect this target but retains a high cytotoxic profile against various tumor cell lines .
  • DNA Binding : this compound has been shown to bind to double-stranded DNA, acting as an intercalating agent. It unwinds supercoiled plasmid DNA and stabilizes duplex DNA against heat denaturation, demonstrating significant interaction with GC-rich sequences while discriminating against homopolymeric A and T runs .

Biological Activity and Cytotoxicity

The cytotoxic effects of this compound have been evaluated across several tumor cell lines. The compound demonstrates substantial cytotoxicity, which is crucial for its potential use in cancer therapies.

Table 1: Cytotoxicity of this compound on Tumor Cell Lines

Tumor Cell LineIC50 Value (µM)Reference
MCF7 (Breast Cancer)15.2Goossens et al.
A549 (Lung Cancer)12.8Goossens et al.
HeLa (Cervical Cancer)18.4Goossens et al.

Study on DNA Interaction

A pivotal study investigated the interaction between this compound and DNA using various optical techniques such as fluorescence and circular dichroism. The results indicated that:

  • This compound binds preferentially to GC-rich sequences.
  • It produces negative circular dichroism (CD) signals characteristic of intercalating agents.
  • DNase I footprinting experiments revealed that this compound protects specific regions of DNA from enzymatic cleavage, suggesting a selective binding mechanism .

Comparative Analysis with PD 153035

In comparative studies, it was found that while both compounds exhibit cytotoxic properties, their mechanisms differ significantly:

  • PD 153035 : Inhibits ErbB-1 phosphorylation.
  • This compound : Acts primarily through DNA intercalation without affecting ErbB-1 phosphorylation .

Future Directions in Research

Given the promising biological activity of this compound, future research could explore:

  • Mechanistic Studies : Detailed investigations into the molecular pathways affected by this compound.
  • Combination Therapies : Evaluating the efficacy of this compound in combination with other chemotherapeutic agents.
  • In Vivo Studies : Assessing the therapeutic potential and safety profile in animal models.

Properties

IUPAC Name

N-(3-bromophenyl)-6,7-dimethoxy-N-methylquinazolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrN3O2/c1-21(12-6-4-5-11(18)7-12)17-13-8-15(22-2)16(23-3)9-14(13)19-10-20-17/h4-10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPWGDOZPSOZFOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC(=CC=C1)Br)C2=NC=NC3=CC(=C(C=C32)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60416148
Record name EBE-A22
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60416148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

229476-53-3
Record name EBE-A22
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60416148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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